molecular formula C22H22FN3O3 B612173 4-(4-fluoro-3-(4-methoxypiperidine-1-carbonyl)benzyl)phthalazin-1(2H)-one CAS No. 1174043-16-3

4-(4-fluoro-3-(4-methoxypiperidine-1-carbonyl)benzyl)phthalazin-1(2H)-one

Cat. No. B612173
M. Wt: 395.43
InChI Key: HYNBNUYQTQIHJK-UHFFFAOYSA-N
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Description

4-(4-fluoro-3-(4-methoxypiperidine-1-carbonyl)benzyl)phthalazin-1(2H)-one (4F3MPCBP) is a novel piperidine-based compound that has recently been studied for its potential applications in scientific research. The compound is of interest due to its unique structure, which is composed of a benzyl group attached to a 4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phthalazin-1(2H)-one core. This structure offers a variety of potential applications in scientific research, ranging from in vivo and in vitro studies to biochemical and physiological effects.

Scientific Research Applications

  • Cancer Therapy : 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one is an inhibitor of poly(ADP-ribose) polymerase-1 and -2, showing potential in cancer therapy, particularly for BRCA1- and BRCA2-defective cancers (Menear et al., 2008).

  • Polymer Science : The compound has been used in the synthesis of polymers with applications in engineering plastics and membrane materials due to its good solubility and thermal properties (Xiao et al., 2003).

  • Antimicrobial Activity : Derivatives of 4-benzyl-2H-phthalazin-1-one have shown promising effects against Gram-positive and Gram-negative bacteria and fungi, indicating potential use in antimicrobial applications (El-Wahab et al., 2011).

  • Phosphodiesterase Inhibition : Some phthalazinone derivatives have been synthesized for inhibitory activity toward phosphodiesterase 5, which is relevant for cardiovascular diseases and erectile dysfunction (Watanabe et al., 1998).

  • Synthesis of High-Performance Polymers : The fluorinated phthalazinone monomer has been used in the synthesis of polymers for potential applications in optical waveguides due to their good solubility and excellent thermal properties (Xiao et al., 2003).

  • Neuropharmacology : Various 4-(3-chloro-4-methoxybenzyl)aminophthalazines have been evaluated for their inhibitory activity toward phosphodiesterase 5 and vasorelaxant activity, indicating potential in neuropharmacological research (Watanabe et al., 2000).

  • Anticancer Research : Certain 1,4-disubstituted phthalazines have shown higher activity than a cisplatin control when tested in vitro against different cancer cell lines (Li et al., 2006).

properties

IUPAC Name

4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-29-15-8-10-26(11-9-15)22(28)18-12-14(6-7-19(18)23)13-20-16-4-2-3-5-17(16)21(27)25-24-20/h2-7,12,15H,8-11,13H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNBNUYQTQIHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657831
Record name 4-{[4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl}phthalazin-1(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluoro-3-(4-methoxypiperidine-1-carbonyl)benzyl)phthalazin-1(2H)-one

CAS RN

1174043-16-3
Record name AZD-2461
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Record name 4-{[4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl}phthalazin-1(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1174043-16-3
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Synthesis routes and methods

Procedure details

O-Benzotriazol-1-yl-tetramethyluronium hexafluorophosphate (45.5 g, 119.86 mmol) was added portionwise to a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1) (27.5 g, 92.20 mmol), 4-methoxypiperidine (11.68 g, 101.42 mmol) and triethylamine (30.8 mL, 221.28 mmol) in DMA (450 mL) at 20° C. under nitrogen. The resulting solution was stirred at 20° C. for 21 hours. The solution was poured into water (2.5 liters) and extracted with EtOAc (×3), the combined extracts washed with brine (×3), dried (MgSO4), filtered and evaporated to a gum. The crude product was purified by flash silica chromatography, elution gradient 0 to 100% EtOAc in isohexane. Pure fractions were evaporated to dryness and slurried with EtOAc to afford 4-(4-fluoro-3-(4-methoxypiperidine-1-carbonyl)benzyl)phthalazin-1(2H)-one (2b) (22.45 g, 61.6%) as a white solid after filtration and vacuum drying.
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
11.68 g
Type
reactant
Reaction Step One
Quantity
30.8 mL
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step Two

Citations

For This Compound
1
Citations
JE Jaspers, A Kersbergen, U Boon, W Sol… - Cancer discovery, 2013 - AACR
Inhibition of PARP is a promising therapeutic strategy for homologous recombination–deficient tumors, such as BRCA1-associated cancers. We previously reported that BRCA1-…
Number of citations: 511 aacrjournals.org

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